[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-
Description
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- (CAS 16064-04-3) is a biphenyl derivative featuring a methoxy (-OCH₃) substituent at the 4-position of the first phenyl ring and an aldehyde (-CHO) group at the 2-position of the second ring (nomenclature confirmed via IUPAC prime notation) . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure combines electron-donating (methoxy) and electron-withdrawing (aldehyde) groups, influencing its reactivity and physical properties.
Properties
IUPAC Name |
5-methoxy-2-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXUAOMBQFMZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalytic System
The general procedure (GP-1) outlined in the Royal Society of Chemistry protocol specifies the use of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) as the catalytic system. The base potassium carbonate (K₂CO₃) is employed in dimethylformamide (DMF) at 90°C for 4 hours . Key parameters include:
| Parameter | Value/Reagent | Role |
|---|---|---|
| Aryl Halide | 2-Bromobenzaldehyde | Electrophilic coupling partner |
| Boronic Acid | 4-Methoxyphenylboronic acid | Nucleophilic coupling partner |
| Catalyst | Pd(OAc)₂ (5 mol%) | Facilitates oxidative addition |
| Ligand | PPh₃ (25 mol%) | Stabilizes Pd intermediates |
| Base | K₂CO₃ | Neutralizes HBr byproduct |
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 90°C | Accelerates reaction rate |
After completion, the crude product is purified via column chromatography (hexane/ethyl acetate), yielding the biphenyl aldehyde.
Mechanistic Insights
The reaction proceeds through a Pd⁰/Pdᴵᴵ catalytic cycle :
-
Oxidative Addition : Pd⁰ inserts into the C-Br bond of 2-bromobenzaldehyde, forming a Pdᴵᴵ intermediate.
-
Transmetalation : The Pdᴵᴵ complex reacts with 4-methoxyphenylboronic acid, transferring the aryl group to Pd.
-
Reductive Elimination : The biphenyl product is released, regenerating Pd⁰ for subsequent cycles.
This method offers excellent functional group tolerance, enabling the incorporation of electron-donating groups like methoxy without side reactions.
Oxidation of Biphenyl-2-Methanol Derivatives
An alternative route involves the oxidation of 4-methoxybiphenyl-2-methanol to the corresponding aldehyde. This approach avoids the need for halogenated precursors and leverages mild oxidizing conditions.
Tert-Butyl Hydroperoxide (TBHP)-Mediated Oxidation
As per GP-3 in the same RSC protocol, DMSO and TBHP oxidize benzyl alcohols to aldehydes at room temperature . The reaction mechanism involves:
-
Activation of DMSO : TBHP generates a reactive oxo-sulfur species that abstracts a hydrogen from the alcohol.
-
Formation of Aldehyde : The intermediate undergoes elimination, releasing water and yielding the aldehyde.
Optimized Conditions :
-
Substrate: 4-Methoxybiphenyl-2-methanol (1 mmol)
-
Oxidizing Agent: TBHP (6 equiv., 70% in water)
-
Solvent: DMSO (2 mL)
-
Time: 4 hours
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods:
| Method | Suzuki-Miyaura Cross-Coupling | Alcohol Oxidation |
|---|---|---|
| Starting Materials | 2-Bromobenzaldehyde + Boronic acid | 4-Methoxybiphenyl-2-methanol |
| Catalyst | Pd(OAc)₂/PPh₃ | TBHP/DMSO |
| Reaction Time | 4 hours | 4 hours |
| Temperature | 90°C | Room temperature |
| Functional Group | Tolerates electron-donating groups | Limited to alcohol substrates |
| Purification | Column chromatography | Column chromatography |
The Suzuki method is preferable for large-scale synthesis due to commercial availability of boronic acids, while oxidation offers a streamlined pathway if the alcohol precursor is accessible.
Challenges and Optimization Strategies
Byproduct Formation in Suzuki Coupling
Trace amounts of homocoupled biphenyl (from aryl halide dimerization) may form. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-: can undergo various chemical reactions, including:
Oxidation: : The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻)
Major Products Formed
Oxidation: : [1,1'-Biphenyl]-2-carboxylic acid
Reduction: : [1,1'-Biphenyl]-2-hydroxymethyl,4-methoxy-
Substitution: : Various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
Applications Overview
The applications of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- can be categorized into several key areas:
Organic Synthesis
This compound acts as a crucial intermediate in synthesizing various organic compounds. Its aldehyde group allows for versatile reactions, including:
- Condensation Reactions : It can participate in reactions to form larger molecules.
- Building Block for Complex Molecules : Used in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Development
Research indicates that [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- has potential therapeutic applications. Its reactive aldehyde group can form covalent bonds with biomolecules, which may lead to:
- Drug Development : Targeting specific diseases through tailored chemical interactions.
- Biological Activity Studies : Investigating interactions with proteins and nucleic acids to understand its mechanism of action.
Material Science
The compound is also utilized in developing advanced materials:
- Fluorescent Dyes : Its structure is suitable for creating dyes used in biological imaging, enhancing visibility in research.
- Polymers and Coatings : Employed in producing durable materials with improved performance characteristics.
Analytical Chemistry
In analytical applications, this compound serves as a reagent to detect and quantify other substances, which is essential for:
- Quality Control : Ensuring the purity of manufactured products.
- Method Development : Creating new analytical techniques.
Data Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Synthesis of pharmaceuticals |
| Pharmaceutical Development | Potential drug candidate targeting specific diseases | Studies on covalent interactions with biomolecules |
| Material Science | Development of polymers and fluorescent dyes | Creation of advanced coatings |
| Analytical Chemistry | Reagent for detection and quantification | Quality control in manufacturing |
Case Study 1: Synthesis of Antihypercholesterolemic Agents
A notable research study demonstrated the use of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- as an intermediate in synthesizing antihypercholesterolemic agents. The synthesis involved several steps where the compound facilitated the formation of complex structures necessary for drug efficacy .
Case Study 2: Development of Fluorescent Dyes
In another study focusing on material science applications, researchers utilized [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- to develop fluorescent dyes that enhance cellular imaging techniques. This application underscores the compound's versatility in both organic synthesis and biological research .
Mechanism of Action
The mechanism by which [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its antioxidant properties may be attributed to its ability to scavenge free radicals.
Comparison with Similar Compounds
Substituent Position and Type
The position and nature of substituents significantly alter physicochemical properties and applications. Key analogs include:
Physical Properties
- Melting Points: Methoxy-substituted derivatives exhibit moderate melting points. For example: 4-Methoxy analog (CAS 16064-04-3): Not explicitly reported, but related trimethoxy derivatives (e.g., 12b in ) melt at 105–105.5°C . Dichloro analog (CAS 924868-83-7): Higher melting point due to halogen-induced crystallinity .
- Solubility : The 4-methoxy group enhances polarity, improving solubility in polar solvents (e.g., EtOAc, DMSO) compared to methyl or chloro derivatives .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- typically involves the modification of biphenyl derivatives through various chemical reactions. Common methods include Suzuki-Miyaura coupling and other organic transformations that allow for the introduction of the methoxy group at specific positions on the biphenyl structure.
Biological Activity Overview
The biological activities of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- have been primarily evaluated in the context of its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing the methoxy group exhibit significant antibacterial activity. For instance, a related compound, 1-(4-methoxybenzylidene)-4-methylthiosemicarbazone (MBT), derived from 4-methoxybenzaldehyde, showed moderate antibacterial activity against various strains of Salmonella, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 μg/mL . This suggests that similar derivatives may possess comparable antibacterial properties.
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| MBT | Salmonella typhi (ATCC 6539) | 64 |
| MBT | Salmonella paratyphi A | 64 |
| MBT | Salmonella typhi | 128 |
| MBT | Salmonella paratyphi B | 128 |
| MBT | Salmonella typhimurium | 64 |
Anticancer Activity
In addition to antibacterial effects, [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- has shown potential as an anticancer agent. A study focusing on related compounds indicated that those with methoxy substitution demonstrated significant antiproliferative activity against various cancer cell lines including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism of action appears to involve the induction of apoptosis and inhibition of microtubule assembly.
Case Studies
Several case studies have highlighted the effectiveness of methoxy-substituted biphenyl compounds in cancer therapy:
- Breast Cancer : Compounds with a similar structure were tested against MDA-MB-231 cells and exhibited significant morphological changes indicative of apoptosis at concentrations as low as 1.0 μM. The increase in caspase-3 activity further confirmed their pro-apoptotic effects .
- Liver Cancer : In HepG2 cells, similar derivatives were noted for their ability to inhibit cell proliferation effectively, suggesting a broad spectrum of anticancer activity across different cell types .
Molecular Mechanisms
The biological mechanisms underlying the activity of [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy- are still being elucidated. Preliminary findings suggest that it may act by disrupting cellular processes such as microtubule dynamics and inducing oxidative stress within cancer cells.
Q & A
Q. What are the established synthetic routes for [1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-?
Methodological Answer: The Fürstner method is a common synthetic approach, involving coupling reactions under palladium catalysis. For example, tetramethoxy derivatives of biphenyl carboxaldehyde were synthesized using aryl halides and aldehyde precursors, achieving >95% purity as confirmed by H and C NMR . Another route involves Friedel-Crafts acylation, where a biphenyl substrate reacts with acyl chlorides in the presence of Lewis acids (e.g., AlCl) to introduce the aldehyde group . Purification via recrystallization (e.g., hexanes) ensures high yields (85–92%) and crystallinity .
Q. How is purity and structural integrity validated for this compound?
Methodological Answer: Purity is routinely assessed using H and C NMR spectroscopy to confirm the absence of byproducts or unreacted starting materials . X-ray crystallography (via programs like SHELXL) provides definitive structural validation, particularly for resolving stereochemical ambiguities in crystalline derivatives . Melting point consistency (e.g., 102–103°C for tetramethoxy derivatives) serves as a secondary purity indicator .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer: Safety Data Sheets (SDS) classify similar biphenyl derivatives as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Key precautions include:
- Use of fume hoods and personal protective equipment (gloves, lab coats).
- Storage in dry, airtight containers away from ignition sources .
- Disposal via certified hazardous waste services to avoid environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize reaction pathways for derivatives?
Methodological Answer: Density Functional Theory (DFT) calculations are critical for predicting electronic properties and reaction mechanisms. For biphenyl organometallics, DFT studies on bond dissociation energies and frontier molecular orbitals (HOMO/LUMO) can guide catalyst selection and predict regioselectivity in cross-coupling reactions . For example, DFT-matched experimental data for organotellurium biphenyls validated reaction pathways, reducing trial-and-error synthesis .
Q. How to resolve discrepancies in reported physical properties (e.g., melting points)?
Methodological Answer: Discrepancies (e.g., melting points of 105.5°C vs. 98–99°C for trimethoxy derivatives ) may arise from polymorphic forms or impurities. To address this:
Q. What strategies enhance regioselectivity in functionalizing the biphenyl core?
Methodological Answer: Directing groups (e.g., methoxy or amino substituents) can orient electrophilic substitution. For example:
- Methoxy groups at the 4-position activate the ortho and para positions for further substitution.
- Transition-metal catalysts (e.g., Pd/Cu systems) enable Suzuki-Miyaura couplings at sterically hindered positions .
- Steric maps generated from X-ray data (SHELX refinement ) inform rational design of bulky ligands to control site-specific reactivity.
Q. How is this compound utilized in synthesizing bioactive or agrochemical agents?
Methodological Answer: The biphenyl-aldehyde scaffold is a precursor in agrochemicals like bifenazate, where it forms the hydrazinecarboxylate core . In drug discovery, it serves as a building block for spirocyclic compounds (e.g., 1-oxaspiro[4.5]dec-3-en-2-ones ) via Nicholas reactions or intramolecular cyclizations. Purity (>95%) and regiochemical precision are critical to avoid off-target bioactivity .
Q. What analytical challenges arise in characterizing biphenyl-aldehyde derivatives?
Methodological Answer: Challenges include:
- Crystallization issues : Poorly crystalline derivatives require microcrystal electron diffraction (MicroED) or dynamic nuclear polarization (DNP) NMR for structural elucidation.
- Overlapping NMR signals : Use of H-C HSQC and HMBC experiments resolves aromatic proton assignments .
- Trace impurities : LC-MS with high-resolution mass spectrometry (HRMS) detects sub-1% contaminants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
